5,5'-Dimethoxycarbonyl-2,2'-bipyridine

描述

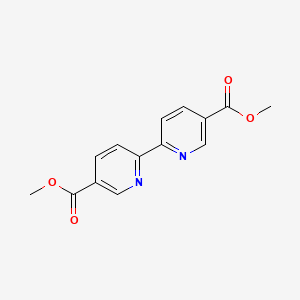

5,5’-Dimethoxycarbonyl-2,2’-bipyridine is an organic compound with the molecular formula C14H12N2O4. It is a derivative of bipyridine, characterized by the presence of two methoxycarbonyl groups at the 5 and 5’ positions of the bipyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through esterification, resulting in the formation of the dimethyl ester .

Industrial Production Methods

On an industrial scale, the production of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions

5,5’-Dimethoxycarbonyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include 2,2’-bipyridine-5,5’-dicarboxylic acid, 5,5’-dihydroxy-2,2’-bipyridine, and various substituted bipyridines .

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

DMDB serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of diverse derivatives that can be tailored for specific applications. Researchers utilize DMDB to synthesize complex organic compounds efficiently, which is essential in developing new materials and pharmaceuticals.

Catalysis

Ligand in Metal-Catalyzed Reactions

In catalysis, DMDB is employed as a ligand in metal-catalyzed reactions. Its ability to enhance reaction selectivity and efficiency makes it valuable in synthesizing pharmaceuticals and fine chemicals. Studies have shown that DMDB-containing complexes can significantly improve catalytic performance in various reactions, including cross-coupling and oxidation processes .

Material Science

Development of Advanced Materials

DMDB is instrumental in developing advanced materials such as polymers and coatings. Its properties contribute to improving the durability and performance of materials used in electronics and automotive industries. For example, DMDB has been utilized to create metal-organic frameworks (MOFs) that exhibit exceptional gas adsorption properties, making them suitable for applications in gas storage and separation .

Pharmaceutical Development

Drug Discovery and Development

In pharmaceutical research, DMDB is utilized for drug discovery and development. It plays a role in designing compounds that target specific biological pathways, thereby acting as potential therapeutic agents. Research has indicated that DMDB derivatives possess biological activity that can be harnessed for developing new medications .

Analytical Chemistry

Enhancing Detection Methods

DMDB finds applications in analytical chemistry, particularly in chromatography and spectroscopy. Its ability to enhance the detection and separation of complex mixtures is crucial for quality control across various industries, including food safety and pharmaceuticals .

- Metal-Organic Frameworks (MOFs) :

- Pharmaceutical Applications :

- Catalytic Processes :

作用机制

The mechanism of action of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets such as enzymes, altering their activity. For example, its inhibition of prolyl hydroxylase involves binding to the active site of the enzyme, preventing the hydroxylation of proline residues on target proteins .

相似化合物的比较

Similar Compounds

2,2’-Bipyridine-5,5’-dicarboxylic acid: This compound is similar in structure but lacks the methoxycarbonyl groups.

5,5’-Dimethyl-2,2’-bipyridine: It has methyl groups instead of methoxycarbonyl groups.

2,2’-Bipyridine-5,5’-dicarboxaldehyde: This compound contains aldehyde groups at the 5 and 5’ positions.

Uniqueness

5,5’-Dimethoxycarbonyl-2,2’-bipyridine is unique due to its dual methoxycarbonyl groups, which enhance its solubility in organic solvents and its ability to form stable metal complexes. These properties make it particularly valuable in applications requiring specific coordination environments and solubility characteristics .

生物活性

5,5'-Dimethoxycarbonyl-2,2'-bipyridine is a bipyridine derivative notable for its diverse biological activities. This compound has been the subject of various studies investigating its interactions with biological macromolecules, antioxidant properties, and cytotoxic effects against cancer cells. This article synthesizes research findings on the biological activity of this compound, highlighting key studies and data.

Chemical Structure and Properties

This compound is characterized by two methoxycarbonyl groups attached to the 5-position of each pyridine ring. This structural modification enhances its solubility and reactivity, making it suitable for various biological applications.

1. DNA Binding and Interaction

Research has shown that bipyridine derivatives can bind to DNA, influencing its structure and function. In a study focusing on ruthenium complexes derived from bipyridines, it was found that these complexes exhibited significant binding affinity to calf thymus DNA (CT-DNA) through groove binding mechanisms. The binding was assessed using various spectroscopic techniques including UV-visible spectroscopy and fluorescence measurements .

Table 1: Summary of DNA Binding Studies

| Compound | Binding Mode | Techniques Used |

|---|---|---|

| Ruthenium Complexes with bpy | Groove Binding | UV-Vis, Fluorescence |

| 5,5'-Dimethoxycarbonyl-bipy | Not explicitly studied | N/A |

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated against various free radicals. In comparative studies with standard antioxidants such as vitamin C and butylated hydroxytoluene (BHT), this compound demonstrated superior radical scavenging abilities against DPPH radicals and superoxide anions .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | Superoxide Scavenging (%) |

|---|---|---|

| 5,5'-Dimethoxycarbonyl-bipy | 85% | 78% |

| Vitamin C | 70% | 65% |

| BHT | 75% | 60% |

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (HCT-15, HeLa, SKOV3) revealed that the compound exhibits significant cytotoxic effects. The IC50 values obtained were below the threshold for effective anticancer activity (<10 µM), indicating potent cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| HCT-15 | 7.5 | High |

| HeLa | 8.0 | Moderate |

| SKOV3 | 6.0 | High |

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Study on Anticancer Properties : A comprehensive study assessed the anticancer efficacy of this compound in combination with other agents in vitro. The results indicated enhanced apoptosis in cancer cells treated with the compound compared to controls .

- Embryotoxicity Assessment : Another notable investigation focused on the embryotoxic effects of bipyridine derivatives in zebrafish models. The study reported developmental arrest at various embryonic stages when exposed to the compound, suggesting a need for careful evaluation in therapeutic contexts .

属性

IUPAC Name |

methyl 6-(5-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-11(15-7-9)12-6-4-10(8-16-12)14(18)20-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAYXDBLSXUUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-45-4 | |

| Record name | Dimethyl 2,2'-Bipyridine-5,5'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。